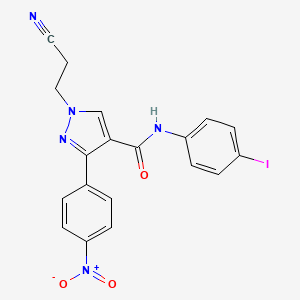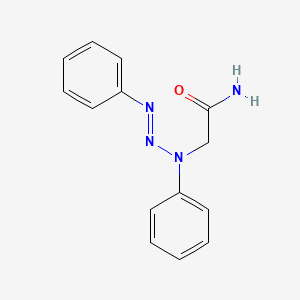
1-(2-cyanoethyl)-N-(4-iodophenyl)-3-(4-nitrophenyl)-1H-pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-cyanoethyl)-N-(4-iodophenyl)-3-(4-nitrophenyl)-1H-pyrazole-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is a member of the pyrazole family and has shown promising results in various studies as a potential drug candidate.
Mecanismo De Acción
The mechanism of action of 1-(2-cyanoethyl)-N-(4-iodophenyl)-3-(4-nitrophenyl)-1H-pyrazole-4-carboxamide is not fully understood. However, it has been shown to inhibit the activity of various enzymes and proteins, including cyclooxygenase-2 (COX-2), which is involved in the inflammatory response, and histone deacetylases (HDACs), which are involved in gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In studies, this compound has been shown to inhibit cell proliferation, induce apoptosis, and suppress inflammation. Additionally, this compound has been shown to have neuroprotective effects and to improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(2-cyanoethyl)-N-(4-iodophenyl)-3-(4-nitrophenyl)-1H-pyrazole-4-carboxamide in lab experiments is its potential as a drug candidate for the treatment of various diseases. Additionally, this compound has been shown to have a high degree of selectivity for its target enzymes and proteins. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the study of 1-(2-cyanoethyl)-N-(4-iodophenyl)-3-(4-nitrophenyl)-1H-pyrazole-4-carboxamide. One potential direction is the further study of this compound as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on various enzymes and proteins. Finally, the development of more efficient synthesis methods for this compound could lead to its wider use in scientific research.
Métodos De Síntesis
The synthesis of 1-(2-cyanoethyl)-N-(4-iodophenyl)-3-(4-nitrophenyl)-1H-pyrazole-4-carboxamide involves the reaction of 4-iodoaniline with ethyl cyanoacetate to form 1-(4-iodophenyl)-3-cyano-1-propene. This is then reacted with 4-nitrophenylhydrazine to form 1-(4-iodophenyl)-3-(4-nitrophenyl)-1H-pyrazole. The final step involves the reaction of this compound with ethyl cyanoacetate to form this compound.
Aplicaciones Científicas De Investigación
1-(2-cyanoethyl)-N-(4-iodophenyl)-3-(4-nitrophenyl)-1H-pyrazole-4-carboxamide has shown potential applications in various scientific fields. In medicinal chemistry, this compound has been studied as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. In biochemistry, this compound has been used as a tool to study the mechanism of action of various enzymes and proteins. In pharmacology, this compound has been studied for its pharmacokinetic and pharmacodynamic properties.
Propiedades
IUPAC Name |
1-(2-cyanoethyl)-N-(4-iodophenyl)-3-(4-nitrophenyl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14IN5O3/c20-14-4-6-15(7-5-14)22-19(26)17-12-24(11-1-10-21)23-18(17)13-2-8-16(9-3-13)25(27)28/h2-9,12H,1,11H2,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVNCDDGQZUFBFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C=C2C(=O)NC3=CC=C(C=C3)I)CCC#N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14IN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![S-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl] 3-nitrobenzenecarbothioate](/img/structure/B5009847.png)
![4-[6-(2,4-dimethylphenoxy)hexyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5009850.png)


![2-[(5-{2-[(4-chlorophenyl)sulfonyl]carbonohydrazonoyl}-2-methoxybenzyl)oxy]benzamide](/img/structure/B5009860.png)
![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]-1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethanone](/img/structure/B5009862.png)
![N-dibenzo[b,d]furan-2-yl-2-methylpropanamide](/img/structure/B5009867.png)
![1-[4-(hexyloxy)phenyl]-3-(4-methyl-1-piperidinyl)-2,5-pyrrolidinedione](/img/structure/B5009874.png)
![N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-3-(3-pyridinyl)propanamide](/img/structure/B5009875.png)
![5-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5009891.png)
![10-[(2,6-dimethyl-1-piperidinyl)carbonyl]-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline](/img/structure/B5009899.png)
![isopropyl 5-methyl-7-(3-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5009903.png)

![5-{4-[(3,4-dichlorobenzyl)oxy]benzylidene}-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5009915.png)